molecular formula C7H5BrO3 B8506959 2-Bromo-6-methoxy-p-benzoquinone

2-Bromo-6-methoxy-p-benzoquinone

Cat. No. B8506959
M. Wt: 217.02 g/mol
InChI Key: BAFQKIMZHWNCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methoxy-p-benzoquinone is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-methoxy-p-benzoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxy-p-benzoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-6-methoxy-p-benzoquinone

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

IUPAC Name

2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H5BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3

InChI Key

BAFQKIMZHWNCRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(C1=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml Erlenmyer flask 5-bromovanillin (6.3 g, 26.8 mmol) was dissolved in 4% NaOH (40 mL) and degasseal with N2 for 20 min. Hydrogen peroxide (Baker, 30%, 5 mL diluted with 40 mL of water) was added to the stirring 5-bromovanillin solution. Heating was observed but the reaction did not reflux. The reaction was allowed to stir under N2 for 1 h. HCl (concd, 10 mL) was added in portions to prevent over foaming. Ferric chloride, hydrated (Baker, 8 g) dissolved in water (20 mL), was added all at once and the reaction was allowed to stir for 1 h. The resulting precipitate was collected and washed with water (20 mL). The dark solid was filtered through a pad of silica gel (5×3 cm) using CHCl3 as solvent. The resulting yellow solid was crystalized from methanol giving orange needles, (4.2 g, 72%, one spot on TLC and > 95% pure by 1H NMR), mp 157°-158° C. (lit, 161°-162° C.), 1H NMR (CDCl3) δ3.86 (s, 3H), 5.96 (d, J=2 Hz, 1H), 7.21 (d, J=2 Hz, 1H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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